4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester
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Overview
Description
4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester is an organic compound with the chemical formula C11H7F3O3. It is characterized by the presence of an ethynyl group, a trifluoromethoxy group, and a benzoic acid methyl ester moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-trifluoromethoxy-benzoic acid.
Sonogashira Coupling: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-2-trifluoromethoxy-benzoic acid is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The resulting product is then subjected to deprotection to remove the trimethylsilyl group, yielding 4-Ethynyl-2-trifluoromethoxy-benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst to obtain the desired methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The benzoic acid methyl ester moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of reduced trifluoromethoxy derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The benzoic acid methyl ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyl-benzoic acid methyl ester
- 2-Trifluoromethoxy-benzoic acid methyl ester
- 4-Bromo-2-trifluoromethoxy-benzoic acid methyl ester
Uniqueness
4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester is unique due to the combination of the ethynyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. This combination allows for unique reactivity and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
methyl 4-ethynyl-2-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-3-7-4-5-8(10(15)16-2)9(6-7)17-11(12,13)14/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFKTJGJFJUCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#C)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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